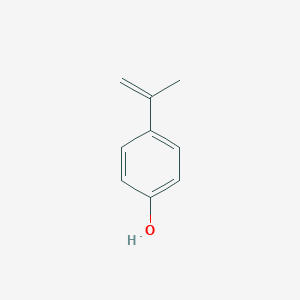
4-Isopropenylphenol
Cat. No. B043103
Key on ui cas rn:
4286-23-1
M. Wt: 134.17 g/mol
InChI Key: JAGRUUPXPPLSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04538002
Procedure details


A two-liter reaction flask was charged with 375 mls of water, 18.25 gms of sodium hydroxide, 125 mls of saturated sodium chloride, 50 gms of para-isopropenylphenol, 450 cc of methylene chloride, 7.5 gms of tetrabutylammoniumbromide, and 35 mls of methyl iodide. The reaction flask was flushed with nitrogen, and the mixture was stirred overnight. The phases were separated, and the aqueous phase was washed with methylene chloride. The combined organic layers were washed with 5% sodium hydroxide and saturated sodium chloride. The solution was dried over sodium sulfate. The methylene chloride was removed by distillation, and 400 mls of diethyl ether was added to precipitate the phase transfer catalyst. After filtration, the ether was stripped and the residue was distilled to give 25 gms of para-isopropenylanisole for a yield of 45%.






Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[Cl-].[Na+].[C:5]([C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1)([CH3:7])=[CH2:6].[CH3:15]I>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.O>[C:5]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)([CH3:7])=[CH2:6] |f:0.1,2.3,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
18.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
7.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
450 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
375 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A two-liter reaction flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction flask was flushed with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous phase was washed with methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with 5% sodium hydroxide and saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The solution was dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methylene chloride was removed by distillation, and 400 mls of diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the phase transfer catalyst
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the residue was distilled
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 g | |
| YIELD: PERCENTYIELD | 45% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

